molecular formula C10H12B2FeO4 B2377479 1,1'-Ferrocenediboronicacid CAS No. 32841-83-1

1,1'-Ferrocenediboronicacid

Cat. No. B2377479
CAS RN: 32841-83-1
M. Wt: 273.67
InChI Key: LCJUYSVSRMEAIV-UHFFFAOYSA-N
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Description

1,1’-Ferrocenediboronic acid is a chemical compound with the empirical formula C10H4B2FeO4 . It has a molecular weight of 265.60 . It is used as a ligand bridge linker .


Synthesis Analysis

The synthesis of 1,1’-Ferrocenediboronic acid involves the formation of boronic esters. The reversibility of boronic ester formation from boronic acids and diols can be controlled by choosing an appropriate solvent .


Molecular Structure Analysis

The molecular structure of 1,1’-Ferrocenediboronic acid is represented by the formula C10H4B2FeO4 . The structure of this compound is similar to 1,1’-ferrocenediyl, but the electronic interaction of the ferrocene with the aminophenols is minimal .


Chemical Reactions Analysis

1,1’-Ferrocenediboronic acid can undergo various chemical reactions. For instance, it can form ferrocene dimers and trimers when mixed with tetrol 1 with an indacene framework, and ferrocenemonoboronic acid 4 .


Physical And Chemical Properties Analysis

1,1’-Ferrocenediboronic acid is a light yellow to amber to dark green powder or crystal . It has a melting point of 191 °C (dec.) (lit.) .

Scientific Research Applications

Chelating Ligand Synthesis and Applications

1,1'-Bis(4-(2-hydroxy-3,5-di-tert-butylphenyl)aminophenyl)ferrocene, derived from 1,1'-ferrocenediboronic acid, is synthesized to function as a tetradentate ligand in a square planar palladium complex. This study highlights its structural and electronic characteristics, demonstrating minimal interaction of ferrocene with aminophenols (Swanson, Conner, & Brown, 2017).

Synthesis and Structural Features of Ferroceneboronic Acid Derivatives

Ferroceneboronic acid and its derivatives are primarily utilized in polyol sensors and cross-coupling reactions. A comprehensive study was conducted on the synthesis, structure, and electronic properties of these derivatives, providing insights into their electronic and structural features (Erb, Hurvois, Roisnel, & Dorcet, 2018).

Applications in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction between halobenzenes and ferrocene-1,1'-diboronic acid demonstrates the effectiveness of this compound in producing various substituted ferrocenes. This study underlines an efficient synthesis method for ferrocene-1,1'-diboronic acid (Knapp & Rehahn, 1993).

Electrochemical Sensing Applications

Ferrocene/phenylboronic acid-bearing benzoic acids, derived from 1,1'-ferrocenediboronic acid, exhibit potential in electrochemical sensing of sugars like fructose and glucose. Their reversible redox properties offer insights into constructing glucose sensors (Takahashi et al., 2016).

Surface Attachment Chemistry in Biosensing

Aminoferrocene, derived from ferrocenediboronic acid, is used to investigate carbodiimide coupling reactions on carboxylic acid-functionalized surfaces. This research provides insights into optimizing conditions for surface-bound ferrocene species, useful in biosensing applications (Booth et al., 2015).

Safety And Hazards

1,1’-Ferrocenediboronic acid is classified under the GHS07 hazard class . It has hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and washing hands and face thoroughly after handling .

Future Directions

The future directions of 1,1’-Ferrocenediboronic acid research could involve further exploration of its properties and potential applications. For instance, its ability to form ferrocene dimers and trimers could be leveraged for the construction of complex molecular structures .

properties

InChI

InChI=1S/2C5H6BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4,7-8H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJUYSVSRMEAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12B2FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Ferrocenediboronicacid

Citations

For This Compound
1
Citations
C Chakraborty, MK Bera, U Rana… - Chemical Communications, 2015 - pubs.rsc.org
Two donor–acceptor type copolymers (PFFC-1 and PFFC-2) containing ferrocene and fluorene moieties have been successfully synthesized to evaluate the redox triggered optical and …
Number of citations: 15 pubs.rsc.org

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